molecular formula C13H15N5OS B2417728 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034555-62-7

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2417728
CAS No.: 2034555-62-7
M. Wt: 289.36
InChI Key: DZVXTJFRZKADFW-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound characterized by its unique molecular structure This compound combines multiple heterocyclic rings and functional groups, which contribute to its distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves multiple steps:

  • Cyclopropyl ring synthesis: : A cyclopropylamine undergoes a condensation reaction with an α,β-unsaturated ketone, forming a cyclopropyl-containing intermediate.

  • Pyrazolo[1,5-a]pyrazine ring formation: : The intermediate undergoes cyclization with a hydrazine derivative, forming the pyrazolo[1,5-a]pyrazine core.

  • Thiadiazole ring attachment: : 4-Methyl-1,2,3-thiadiazole is introduced via a nucleophilic substitution reaction, completing the core structure.

  • Final methanone formation: : The resulting compound is subjected to oxidation using a mild oxidant, such as PCC (pyridinium chlorochromate), to form the final methanone structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow chemistry to optimize reaction efficiency and scalability. The use of automated synthesizers and in-line monitoring systems ensures high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved with sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.

  • Cyclization: : Certain reaction conditions may promote further ring closures, forming polycyclic structures.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Various nucleophiles and electrophiles, often under acidic or basic conditions

Major Products

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Alcohols or amines

  • Substitution: : Derivatives with modified functional groups

Scientific Research Applications

Chemistry

Biology

Studies have explored its role as an enzyme inhibitor, particularly in pathways related to signal transduction and metabolic regulation.

Medicine

It shows promise as a lead compound for developing pharmaceuticals targeting diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

Its unique structure makes it valuable in developing advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. This interaction modulates the activity of these targets, thereby influencing various biochemical pathways. For instance, it may inhibit an enzyme involved in cell proliferation, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Unique Features

  • The combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and thiadiazole rings gives this compound a unique structural framework not commonly found in other compounds.

  • The presence of a methanone group enhances its reactivity and binding affinity to molecular targets.

Similar Compounds

  • (2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (2-Cyclopropyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone

These similar compounds share structural motifs but differ in their overall configuration, which can lead to variations in their chemical properties and biological activities.

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a complex structure with several notable components:

  • Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Dihydropyrazolo framework : This structure is known for its diverse biological activities.
  • Thiadiazole moiety : Recognized for its antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The following summarizes the key findings related to the biological activity of the compound:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation.
  • Case Study : In vitro studies showed that derivatives with similar scaffolds demonstrated cytotoxic effects on different cancer cell lines, suggesting a promising avenue for cancer treatment .

2. Anti-inflammatory Effects

The presence of the thiadiazole moiety is associated with anti-inflammatory activity:

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .
  • Research Findings : Compounds similar to this one have shown significant reductions in inflammation markers in animal models .

3. Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties:

  • Activity Spectrum : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to standard antibiotics, indicating potent antimicrobial activity .

Data Table: Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerEnzyme inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial inhibition

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization. Common methods include:

  • Cyclization reactions to form heterocycles.
  • Functional group modifications to enhance biological activity.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-12(20-16-14-8)13(19)17-4-5-18-10(7-17)6-11(15-18)9-2-3-9/h6,9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVXTJFRZKADFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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